2,4,6-Cycloheptatrien-1-one, 2-(2-propenyl)-
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Cycloheptatrien-1-one, 2-(2-propenyl)- can be achieved through various methods. One common approach involves the selenium dioxide oxidation of cycloheptatriene . Another method includes the indirect synthesis from tropinone via a Hofmann elimination followed by bromination .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general principles of organic synthesis, such as the use of appropriate catalysts and reaction conditions, are applied to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
2,4,6-Cycloheptatrien-1-one, 2-(2-propenyl)- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where the compound reacts with halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Selenium dioxide is commonly used for oxidation reactions.
Reduction: Hydrogenation using palladium or platinum catalysts.
Substitution: Bromine or chlorine for electrophilic substitution; sodium hydroxide for nucleophilic substitution.
Major Products Formed
Oxidation: Various oxidized derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nucleophile-substituted derivatives.
Scientific Research Applications
2,4,6-Cycloheptatrien-1-one, 2-(2-propenyl)- has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,4,6-Cycloheptatrien-1-one, 2-(2-propenyl)- involves its interaction with various molecular targets. The compound’s unique structure allows it to participate in aromatic stabilization and resonance, influencing its reactivity and interactions with other molecules. The pathways involved include electrophilic and nucleophilic interactions, as well as potential redox reactions .
Comparison with Similar Compounds
Similar Compounds
Tropone (2,4,6-Cycloheptatrien-1-one): The parent compound without the allyl group.
Tropolone (2-hydroxy-2,4,6-cycloheptatrien-1-one): Contains an additional hydroxyl group.
Cycloheptatriene: Lacks the ketone group.
Uniqueness
This structural modification can influence the compound’s stability, reactivity, and interactions with other molecules .
Properties
CAS No. |
108685-66-1 |
---|---|
Molecular Formula |
C10H10O |
Molecular Weight |
146.19 g/mol |
IUPAC Name |
2-prop-2-enylcyclohepta-2,4,6-trien-1-one |
InChI |
InChI=1S/C10H10O/c1-2-6-9-7-4-3-5-8-10(9)11/h2-5,7-8H,1,6H2 |
InChI Key |
UFUDXCGHSORSER-UHFFFAOYSA-N |
Canonical SMILES |
C=CCC1=CC=CC=CC1=O |
Origin of Product |
United States |
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